molecular formula C16H16N2O2 B12005953 Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate CAS No. 618443-26-8

Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate

Cat. No.: B12005953
CAS No.: 618443-26-8
M. Wt: 268.31 g/mol
InChI Key: IPFOHQBBHXZQJP-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂. It falls within the class of heterocyclic compounds and features a fused pyrrolophthalazine ring system. Unfortunately, detailed information about its specific applications and properties is limited due to its rarity and unique nature .

Preparation Methods

Synthetic Routes:: The synthetic routes for Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate are not extensively documented. researchers have likely explored various strategies involving cyclization reactions to form the pyrrolophthalazine core. Further studies are needed to elucidate specific synthetic pathways.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its scarcity and specialized nature make large-scale synthesis challenging.

Chemical Reactions Analysis

Reactivity:: Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate may undergo various chemical reactions, including:

    Substitution Reactions: Substituents on the pyrrolophthalazine ring can be modified.

    Oxidation and Reduction Reactions: Alterations in the oxidation state of functional groups.

    Ring-Opening Reactions: Cleavage of the fused ring system.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain unexplored due to limited research. Researchers would need to investigate suitable catalysts, solvents, and reaction temperatures.

Major Products:: The major products resulting from these reactions would depend on the specific modifications made during functionalization. Further experimental data is necessary to identify these products.

Scientific Research Applications

Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate’s applications are not well-documented. potential areas of interest include:

    Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug scaffold.

    Materials Science: Exploring its use in organic electronics or other functional materials.

    Biological Studies: Assessing its interactions with biological targets.

Mechanism of Action

Unfortunately, the precise mechanism by which Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to its rarity, we can highlight its uniqueness within the pyrrolophthalazine family. Similar compounds include Ethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1-carboxylate (CAS Number: 780790-66-1) , which shares the same core structure but with a benzoyl substituent.

Properties

CAS No.

618443-26-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-3-12-9-14(16(19)20-4-2)15-13-8-6-5-7-11(13)10-17-18(12)15/h5-10H,3-4H2,1-2H3

InChI Key

IPFOHQBBHXZQJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2N1N=CC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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